N-ethyl-N-(3-morpholin-4-yl-1,4-dioxonaphthalen-2-yl)acetamide
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Overview
Description
N-ethyl-N-(3-morpholin-4-yl-1,4-dioxonaphthalen-2-yl)acetamide is a complex organic compound that features a morpholine ring and a naphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(3-morpholin-4-yl-1,4-dioxonaphthalen-2-yl)acetamide typically involves multi-step organic reactionsThe final step involves the acylation of the morpholine derivative with ethyl acetate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-(3-morpholin-4-yl-1,4-dioxonaphthalen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of reduced naphthalene derivatives.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
N-ethyl-N-(3-morpholin-4-yl-1,4-dioxonaphthalen-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and infectious diseases.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of N-ethyl-N-(3-morpholin-4-yl-1,4-dioxonaphthalen-2-yl)acetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application but often involve modulation of cellular signaling pathways and inhibition of key enzymes .
Comparison with Similar Compounds
Similar Compounds
N-ethyl-N-(3-morpholin-4-yl-1,4-dioxonaphthalen-2-yl)acetamide: shares similarities with other naphthalene derivatives and morpholine-containing compounds.
This compound: is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Highlighting Uniqueness
- The combination of the naphthalene core and morpholine ring in this compound provides a unique scaffold for drug design and material science applications.
- Its ability to undergo diverse chemical reactions makes it a versatile compound for various synthetic and industrial processes .
Properties
IUPAC Name |
N-ethyl-N-(3-morpholin-4-yl-1,4-dioxonaphthalen-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-3-20(12(2)21)16-15(19-8-10-24-11-9-19)17(22)13-6-4-5-7-14(13)18(16)23/h4-7H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPYBMDIMJDGRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=C(C(=O)C2=CC=CC=C2C1=O)N3CCOCC3)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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